molecular formula C11H12BrN B8688364 6-Bromo-1-isopropyl-1H-indole

6-Bromo-1-isopropyl-1H-indole

Cat. No.: B8688364
M. Wt: 238.12 g/mol
InChI Key: DKDFFXZXZUAYFD-UHFFFAOYSA-N
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Description

6-Bromo-1-isopropyl-1H-indole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-isopropyl-1H-indole typically involves the bromination of 1-isopropyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-isopropyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 6-Amino-1-isopropyl-1H-indole, 6-Thio-1-isopropyl-1H-indole.

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: 6-Bromo-1-isopropyl-1H-indoline.

Scientific Research Applications

6-Bromo-1-isopropyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-isopropyl-1H-indole involves its interaction with various molecular targets. The bromine atom and isopropyl group enhance its binding affinity to specific receptors, leading to its biological effects. The compound may inhibit enzymes or interfere with cellular signaling pathways, contributing to its antiviral, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Uniqueness: Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

6-bromo-1-propan-2-ylindole

InChI

InChI=1S/C11H12BrN/c1-8(2)13-6-5-9-3-4-10(12)7-11(9)13/h3-8H,1-2H3

InChI Key

DKDFFXZXZUAYFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromoindole (2.0 g, 10 mmol), K2CO3 (2.76 g, 20 mmol), NaH (0.48 g, 20 mmol), DMF (1 ml) and 2-iodopropane (8.5 g, 50 mmol) in 40 ml of toluene was heated at 90˜100° C. for 2 hr. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate (Na2SO4), concentrated in vacuo and the residue purified by column chromatography on silica gel, eluting with hexanes, to give (2.32 g, 97%) of the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
97%

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